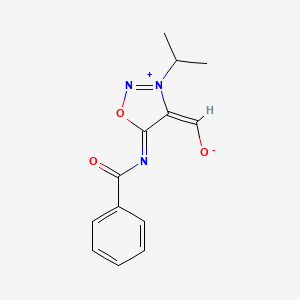
(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate” involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions to build the desired molecular structure. Common synthetic routes include nucleophilic substitution, condensation reactions, and cyclization processes. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and sustainability. Industrial methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反应分析
Types of Reactions: Compound “(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially enhancing its stability or reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Substitution reactions often involve halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher oxidation state compounds, while reduction can produce more stable, lower oxidation state derivatives
科学研究应用
Compound “(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and materials. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of compound “(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate” involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions. Understanding the molecular targets and pathways involved is crucial for developing effective applications and therapies.
相似化合物的比较
Compound A: Shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
Compound B: Has a comparable molecular weight and size but exhibits different chemical properties due to distinct substituents.
Compound C: Possesses similar biological activity but targets different molecular pathways.
Uniqueness: Compound “(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate” stands out due to its unique combination of chemical properties and biological activity
属性
IUPAC Name |
(E)-(5-benzoylimino-3-propan-2-yloxadiazol-3-ium-4-ylidene)methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(2)16-11(8-17)13(19-15-16)14-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHPPAADWZETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=NC(=O)C2=CC=CC=C2)C1=C[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]\1=NOC(=NC(=O)C2=CC=CC=C2)/C1=C\[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














